molecular formula C10H16N2O2S B15178272 3-Thiophenamine, N-hexyl-2-nitro- CAS No. 122777-62-2

3-Thiophenamine, N-hexyl-2-nitro-

Cat. No.: B15178272
CAS No.: 122777-62-2
M. Wt: 228.31 g/mol
InChI Key: YPIFAZUBVSQCHJ-UHFFFAOYSA-N
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Description

3-Thiophenamine, N-hexyl-2-nitro- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group attached to the thiophene ring, a hexyl chain, and a nitro group. The molecular formula of 3-Thiophenamine, N-hexyl-2-nitro- is C10H16N2O2S, and it has a molecular weight of 228.315 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the alkylation with hexyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to control the formation of by-products.

  • Nitration of 3-Thiophenamine

      Reagents: Concentrated nitric acid, sulfuric acid

      Conditions: Low temperature (0-5°C)

      :

      Reaction: C4H5NS+HNO3C4H4N2O2S+H2O\text{C}_4\text{H}_5\text{NS} + \text{HNO}_3 \rightarrow \text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O} C4​H5​NS+HNO3​→C4​H4​N2​O2​S+H2​O

  • Alkylation with Hexyl Halides

      Reagents: Hexyl bromide or hexyl chloride

      Conditions: Reflux in an organic solvent (e.g., ethanol)

      :

      Reaction: C4H4N2O2S+C6H13BrC10H16N2O2S+HBr\text{C}_4\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{C}_6\text{H}_{13}\text{Br} \rightarrow \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_2\text{S} + \text{HBr} C4​H4​N2​O2​S+C6​H13​Br→C10​H16​N2​O2​S+HBr

Industrial Production Methods: Industrial production of 3-Thiophenamine, N-hexyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common to minimize human error and enhance safety.

Chemical Reactions Analysis

Types of Reactions: 3-Thiophenamine, N-hexyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, organic solvents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Alkylated thiophenes

Scientific Research Applications

3-Thiophenamine, N-hexyl-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-hexyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds:

    3-Thiophenamine: Lacks the hexyl and nitro groups, making it less lipophilic and less reactive.

    N-Hexyl-3-thiophenamine: Similar structure but without the nitro group, resulting in different reactivity and biological activity.

    2-Nitrothiophene: Contains a nitro group but lacks the amino and hexyl groups, leading to different chemical properties.

Uniqueness: 3-Thiophenamine, N-hexyl-2-nitro- is unique due to the combination of the thiophene ring, amino group, hexyl chain, and nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

122777-62-2

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-hexyl-2-nitrothiophen-3-amine

InChI

InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-11-9-6-8-15-10(9)12(13)14/h6,8,11H,2-5,7H2,1H3

InChI Key

YPIFAZUBVSQCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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